molecular formula C22H24FN3 B12384581 PfPKG-IN-2

PfPKG-IN-2

Cat. No.: B12384581
M. Wt: 349.4 g/mol
InChI Key: UDIQYIHUTCZQHW-BEFAXECRSA-N
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Description

PfPKG-IN-2 is a compound that acts as an inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). This kinase is a crucial enzyme in the life cycle of the malaria-causing parasite, Plasmodium falciparum. The inhibition of PfPKG has been identified as a potential therapeutic strategy for combating malaria, as it disrupts essential processes in the parasite’s development and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PfPKG-IN-2 involves the preparation of isoxazole-based compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PfPKG-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PfPKG .

Mechanism of Action

PfPKG-IN-2 exerts its effects by competitively inhibiting the ATP-binding site of PfPKG. This inhibition prevents the phosphorylation of downstream substrates, disrupting essential signaling pathways required for the parasite’s development and proliferation. The molecular targets involved include the cGMP-binding sites and the kinase domain of PfPKG .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for PfPKG over the human ortholog, which reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, its isoxazole-based structure provides a distinct scaffold for further optimization and development of new analogs .

Properties

Molecular Formula

C22H24FN3

Molecular Weight

349.4 g/mol

IUPAC Name

4-[5-[(3S,4S)-1,3-dimethylpiperidin-4-yl]-2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine

InChI

InChI=1S/C22H24FN3/c1-15-14-26(2)12-9-19(15)21-13-20(16-7-10-24-11-8-16)22(25-21)17-3-5-18(23)6-4-17/h3-8,10-11,13,15,19,25H,9,12,14H2,1-2H3/t15-,19+/m1/s1

InChI Key

UDIQYIHUTCZQHW-BEFAXECRSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C

Canonical SMILES

CC1CN(CCC1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C

Origin of Product

United States

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